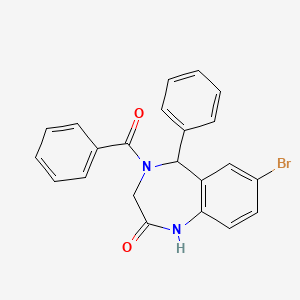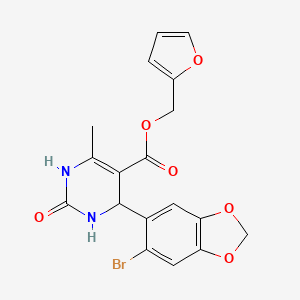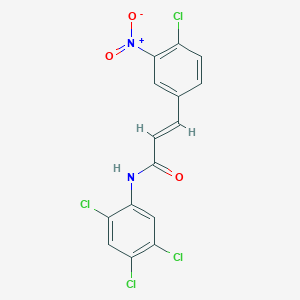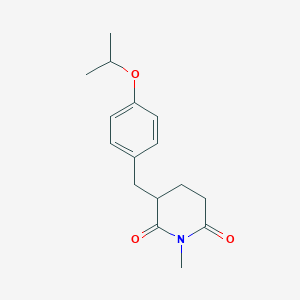
2,6-bis(4-methoxyphenyl)-3,5-diphenyl-4-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis(4-methoxyphenyl)-3,5-diphenyl-4-piperidinone, also known as BMDP, is a novel synthetic compound that belongs to the class of piperidinone derivatives. It has been recently synthesized and studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. BMDP has shown promising results in various in vitro and in vivo studies, making it an attractive candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 2,6-bis(4-methoxyphenyl)-3,5-diphenyl-4-piperidinone is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including dopamine and serotonin. 2,6-bis(4-methoxyphenyl)-3,5-diphenyl-4-piperidinone has been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission. Additionally, 2,6-bis(4-methoxyphenyl)-3,5-diphenyl-4-piperidinone has been found to bind to certain receptors in the brain, including the sigma-1 receptor, which may contribute to its analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
2,6-bis(4-methoxyphenyl)-3,5-diphenyl-4-piperidinone has been found to have various biochemical and physiological effects in animal models. In addition to its analgesic and anti-inflammatory effects, 2,6-bis(4-methoxyphenyl)-3,5-diphenyl-4-piperidinone has been shown to improve cognitive function and memory in rats. It has also been found to have antioxidant properties, which may contribute to its neuroprotective effects. 2,6-bis(4-methoxyphenyl)-3,5-diphenyl-4-piperidinone has been shown to have a low toxicity profile, with no significant adverse effects reported in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-bis(4-methoxyphenyl)-3,5-diphenyl-4-piperidinone has several advantages for use in laboratory experiments. It is easy to synthesize and purify, making it readily available for research purposes. 2,6-bis(4-methoxyphenyl)-3,5-diphenyl-4-piperidinone has also been found to have a high potency, allowing for the use of lower doses in animal studies. However, there are also some limitations to using 2,6-bis(4-methoxyphenyl)-3,5-diphenyl-4-piperidinone in laboratory experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, the long-term effects of 2,6-bis(4-methoxyphenyl)-3,5-diphenyl-4-piperidinone on the central nervous system are not known, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 2,6-bis(4-methoxyphenyl)-3,5-diphenyl-4-piperidinone. One area of interest is the development of new drugs based on the structure of 2,6-bis(4-methoxyphenyl)-3,5-diphenyl-4-piperidinone, with improved efficacy and safety profiles. Another direction is the exploration of 2,6-bis(4-methoxyphenyl)-3,5-diphenyl-4-piperidinone's potential as a treatment for various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Additionally, further studies are needed to fully understand the mechanism of action of 2,6-bis(4-methoxyphenyl)-3,5-diphenyl-4-piperidinone and its long-term effects on the central nervous system.
Métodos De Síntesis
The synthesis of 2,6-bis(4-methoxyphenyl)-3,5-diphenyl-4-piperidinone involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde and aniline to form 4-methoxy-N-phenylaniline. This intermediate is then reacted with 3,5-diphenyl-4-piperidone in the presence of a catalyst to yield 2,6-bis(4-methoxyphenyl)-3,5-diphenyl-4-piperidinone. The purity and yield of 2,6-bis(4-methoxyphenyl)-3,5-diphenyl-4-piperidinone can be optimized by modifying the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
2,6-bis(4-methoxyphenyl)-3,5-diphenyl-4-piperidinone has been studied for its potential applications in various scientific research fields, including pharmacology, neuroscience, and medicinal chemistry. In pharmacology, 2,6-bis(4-methoxyphenyl)-3,5-diphenyl-4-piperidinone has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. It has also been found to have potential as a novel antidepressant and anxiolytic agent. In neuroscience, 2,6-bis(4-methoxyphenyl)-3,5-diphenyl-4-piperidinone has been studied for its effects on the central nervous system, particularly in the modulation of dopamine and serotonin neurotransmission. In medicinal chemistry, 2,6-bis(4-methoxyphenyl)-3,5-diphenyl-4-piperidinone has been explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
2,6-bis(4-methoxyphenyl)-3,5-diphenylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29NO3/c1-34-25-17-13-23(14-18-25)29-27(21-9-5-3-6-10-21)31(33)28(22-11-7-4-8-12-22)30(32-29)24-15-19-26(35-2)20-16-24/h3-20,27-30,32H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSKKPICNJFIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C(C(N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(4-methoxyphenyl)-3,5-diphenylpiperidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5144721.png)
![4-[(4-methylphenyl)acetyl]morpholine](/img/structure/B5144722.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5144730.png)



![methyl 1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-L-prolinate](/img/structure/B5144778.png)

![1-[2-(3,5-dimethylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B5144788.png)
![1-(3-chlorophenyl)-4-{1-[(phenylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B5144792.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3,5-dimethyl-4-isoxazolesulfonamide](/img/structure/B5144798.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5144811.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5144818.png)
